molecular formula C14H12N2O3 B122173 (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone CAS No. 31431-28-4

(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone

Cat. No.: B122173
CAS No.: 31431-28-4
M. Wt: 256.26 g/mol
InChI Key: XEYUKKDPVSUSCT-UHFFFAOYSA-N
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Description

(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone is an organic compound characterized by the presence of both amino and nitro functional groups attached to a phenyl ring, along with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone typically involves a multi-step process:

    Nitration: The initial step involves the nitration of 4-methylacetophenone to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Coupling Reaction: The final step involves a coupling reaction between the amino-nitro compound and 4-methylbenzoyl chloride under basic conditions to form the desired methanone.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors and dyes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of (4-Amino-3-nitrophenyl)(4-methylphenyl)-methanone depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.

Comparison with Similar Compounds

  • (4-Amino-3-nitrophenyl)(4-chlorophenyl)-methanone
  • (4-Amino-3-nitrophenyl)(4-bromophenyl)-methanone

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring (methyl, chloro, bromo).
  • Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo.
  • Applications: While all these compounds may have similar applications, their efficacy and specificity can vary based on the substituents.

Properties

IUPAC Name

(4-amino-3-nitrophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYUKKDPVSUSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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